2-Naphthylacrylic acid
Description
2-Naphthylacrylic acid (CAS 51557-26-7) is an aromatic carboxylic acid with the molecular formula C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol . Structurally, it features a naphthalene ring substituted at the 2-position with an acrylic acid group (–CH₂CH₂COOH). It is primarily used as an intermediate in organic syntheses, including polymerization and pharmaceutical precursor development . Commercial batches typically achieve a purity of ≥98% (HPLC), with moisture content ≤0.5% . Safety data indicate it is a skin, eye, and respiratory irritant (Risk Phrase R36/37/38), necessitating precautions such as gloves and goggles during handling .
Properties
IUPAC Name |
3-naphthalen-2-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGPBDBAAXYWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
This method, detailed in KR830002056B1, involves a five-step sequence:
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Reduction : 2-Acetyl-6-methoxynaphthalene (III) is reduced with alkali metal hydrides in polar solvents to yield 2-(α-hydroxyethyl)-6-methoxynaphthalene (IV).
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Bromination : Bromination of IV with Br₂ in CCl₄ or acetic acid (−5°C to +5°C) produces 2-(α,β-dibromoethyl)-6-methoxynaphthalene (VI).
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Debromination : VI undergoes debromination with sodium acetate in ethanol to form 2-(α-bromovinyl)-6-methoxynaphthalene (VII).
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Carbonylation : VII reacts with Ni(CO)₄ in aqueous acetone (30–60°C) under basic conditions (MgO or Ca(OH)₂) to yield 2-(6′-methoxy-2′-naphthyl)acrylic acid (I).
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Hydrogenation : Optional hydrogenation with palladium on carbon converts I to saturated propionic acid derivatives (II).
Key Data:
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Conditions : Low-temperature bromination (−5°C) ensures regioselectivity.
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Purification : Acid-base extraction and recrystallization in ethanol/water.
Knoevenagel Condensation Under Ultrasound Irradiation
Reaction Pathway
The Knoevenagel condensation, optimized via sonochemistry (source 5), employs:
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Reactants : 2-Naphthaldehyde and malonic acid in pyridine.
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Ultrasound Activation : Irradiation at 20 kHz (750W) for 1 hour enhances reaction kinetics.
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Workup : Acidification with H₂SO₄ and recrystallization in ethanol/water.
Key Data:
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Reaction Time : 1 hour (ultrasound) vs. 24 hours (reflux).
Hydrolysis of Ethyl 2-Naphthylacetate
Reaction Pathway
Ethyl 2-naphthylacetate undergoes alkaline hydrolysis (source 11):
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Hydrolysis : Ethyl ester is treated with 6 N NaOH in 1,4-dioxane at 60°C for 2 hours.
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Acidification : Adjust to pH 1 with HCl to precipitate 2-naphthylacetic acid.
Key Data:
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Scalability : Suitable for multigram synthesis (1 mol scale).
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Byproducts : Minimal, due to mild hydrolysis conditions.
Palladium-Catalyzed Heck Reaction
Reaction Pathway
The Heck reaction (source 6, 14) couples 2-naphthyl halides with acrylic acid:
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Coupling : 2-Naphthyl iodide reacts with acrylic acid in the presence of Pd(OAc)₂ and Ag₂CO₃.
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Conditions : Ethanol solvent at 90°C for 12 hours.
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Workup : Extraction with ethyl acetate and column chromatography.
Key Data:
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Catalyst Loading : 1–2 mol% Pd achieves optimal turnover.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Multi-Step Carbonylation | 85–90 | 24–48 hours | High regioselectivity; scalable | Complex purification; toxic reagents (Ni) |
| Knoevenagel Condensation | 75 | 1 hour | Rapid; eco-friendly (ultrasound) | Requires specialized equipment |
| Ester Hydrolysis | 91 | 2 hours | Simple; high purity | Dependent on ester precursor availability |
| Heck Reaction | 72–78 | 12 hours | Stereoselective; versatile substrate scope | High catalyst cost |
Mechanistic Insights
Carbonylation Pathway
The Ni(CO)₄-mediated carbonylation (method 1) proceeds via oxidative addition of the bromovinyl intermediate to Ni(0), followed by CO insertion and reductive elimination. The basic medium (MgO) neutralizes HBr, driving the reaction forward.
Chemical Reactions Analysis
Types of Reactions
2-Naphthylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.
Major Products
Oxidation: Naphthoquinones or other oxidized derivatives.
Reduction: Naphthylpropanol or naphthylpropane.
Substitution: Halogenated or aminated naphthalene derivatives
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Anticancer Properties
2-Naphthylacrylic acid has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent. Research indicates that its derivatives can inhibit cyclooxygenase enzymes, thus reducing pro-inflammatory prostaglandins, which are implicated in various inflammatory diseases. Moreover, studies suggest that these compounds may induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study: EGFR Inhibition
A notable application involves the development of 3-(2-naphthyl) acrylic amide derivatives as inhibitors of the epidermal growth factor receptor (EGFR). These compounds have shown promise in suppressing tumor growth by blocking EGFR activity, which is crucial for cancer cell proliferation . The following table summarizes key findings from relevant studies:
| Study Reference | Compound Tested | Effect Observed | Mechanism |
|---|---|---|---|
| 3-(2-naphthyl) acrylic amide | Inhibition of tumor growth | EGFR suppression | |
| 2-Naphthylacrylic acid derivatives | Anti-inflammatory effects | COX inhibition |
Material Science
Photochemical Applications
In material science, 2-naphthylacrylic acid is utilized for its photochemical properties. Studies have demonstrated that it undergoes solid-state photodimerization, which can be harnessed for creating photoresponsive materials. This process involves the formation of cyclobutane structures through photocycloaddition when exposed to UV light .
Case Study: Crystal Morphology Influence
A detailed investigation into the shape dependence of molecular crystals composed of naphthyl acrylic acid revealed that crystal morphology significantly affects the efficiency of photodimerization reactions. The study found that varying the crystal shape altered the reaction kinetics and product distribution, indicating potential for tailoring materials for specific applications in photonics .
Biological Research
Antimicrobial and Antifungal Activity
Derivatives of 2-naphthylacrylic acid have also been explored for their antimicrobial and antifungal properties. Research indicates that these compounds exhibit significant activity against various pathogens, making them candidates for developing new antimicrobial agents.
Industrial Applications
Specialty Chemicals Production
In industrial contexts, 2-naphthylacrylic acid serves as a building block for synthesizing specialty chemicals and polymers. Its ability to participate in various chemical reactions allows it to be incorporated into resins and coatings, enhancing their performance characteristics .
Mechanism of Action
The mechanism of action of 2-Naphthylacrylic acid depends on its specific application. In photochemical reactions, the compound undergoes [2 + 2] cycloaddition, leading to lattice reconfiguration and mechanical motions in molecular crystals . In biological systems, it may interact with cellular targets, modulating pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Positional Isomers: 3-(1-Naphthyl)acrylic Acid
3-(1-Naphthyl)acrylic acid (CAS 13026-12-5) shares the same molecular formula (C₁₃H₁₀O₂ ) but differs in the substitution position of the naphthalene ring (1-position instead of 2-position). Key distinctions include:
Methoxy-Substituted Analog: 3-(4-Methoxy-1-Naphthalenyl)acrylic Acid
3-(4-Methoxy-1-naphthalenyl)acrylic acid (CAS 15971-30-9) features a methoxy (–OCH₃) group at the 4-position of the naphthalene ring, with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.25 g/mol . Key differences:
Phenyl-Substituted Analog: 2-Phenylacrylic Acid
2-Phenylacrylic acid (CAS 492-38-6) replaces the naphthyl group with a phenyl ring, resulting in a simpler structure (C₉H₈O₂ , molecular weight 148.16 g/mol ) . Differences include:
Acetic Acid Derivative: 2-Naphthylacetic Acid
2-Naphthylacetic acid (CAS 581-96-4) replaces the acrylic acid chain with an acetic acid group (–CH₂COOH), yielding the formula C₁₂H₁₀O₂ and molecular weight 186.21 g/mol . Key contrasts:
- Reactivity : The absence of a conjugated double bond limits its use in polymerization but enhances stability in acidic environments.
- Biological Activity: 2-Naphthylacetic acid is a known plant growth regulator, whereas 2-Naphthylacrylic acid lacks significant agricultural applications .
Comparative Data Tables
Table 1: Structural and Commercial Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Applications |
|---|---|---|---|---|---|
| 2-Naphthylacrylic acid | 51557-26-7 | C₁₃H₁₀O₂ | 198.22 | ≥98 | Organic synthesis, polymers |
| 3-(1-Naphthyl)acrylic acid | 13026-12-5 | C₁₃H₁₀O₂ | 198.22 | 95 | Organic intermediates |
| 3-(4-Methoxy-1-naphthalenyl)acrylic acid | 15971-30-9 | C₁₄H₁₂O₃ | 228.25 | N/A | Photochemical studies |
| 2-Phenylacrylic acid | 492-38-6 | C₉H₈O₂ | 148.16 | ≥95 | Polymer precursors |
| 2-Naphthylacetic acid | 581-96-4 | C₁₂H₁₀O₂ | 186.21 | >95 | Plant growth regulation |
Biological Activity
2-Naphthylacrylic acid (2-NA) is a compound of significant interest in the fields of medicinal chemistry and biology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
2-Naphthylacrylic acid is characterized by its naphthalene ring structure attached to an acrylic acid moiety. It appears as a white to light yellow crystalline solid with a melting point of approximately 100-102 °C. The compound's unique structural features contribute to its biological reactivity and potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C13H10O2 |
| Melting Point | 100-102 °C |
| Appearance | White to light yellow solid |
Antimicrobial and Antifungal Properties
Research indicates that derivatives of 2-naphthylacrylic acid exhibit promising antimicrobial and antifungal activities. A study highlighted that these derivatives could inhibit the growth of various pathogenic microorganisms, suggesting their potential use in developing new antimicrobial agents.
Anticancer Activity
2-Naphthylacrylic acid has shown potential anticancer properties through various mechanisms:
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : Certain derivatives have been identified as inhibitors of EGFR, which is crucial for targeted cancer therapies. This inhibition can lead to reduced proliferation of tumor cells .
- Induction of Apoptosis : Studies suggest that 2-NA can trigger apoptosis in cancer cells by activating specific signaling pathways, thereby promoting cell death in malignant tissues.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to exert these effects by inhibiting cyclooxygenase enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. This mechanism may have implications for treating inflammatory diseases.
The biological activity of 2-naphthylacrylic acid can be attributed to several mechanisms:
- Enzymatic Inhibition : The compound interacts with various enzymes, influencing metabolic pathways and potentially altering the course of biological processes.
- Molecular Targeting : By binding to specific receptors or proteins, 2-NA can modulate cellular functions, leading to therapeutic effects in conditions like cancer and inflammation .
Study on Antitumor Activity
A notable study evaluated the antitumor efficacy of 3-(2-naphthyl) acrylamide derivatives (closely related to 2-NA) against lung cancer cells. The results demonstrated significant inhibition of tumor cell growth, supporting the potential application of these compounds in cancer therapy .
Research on Antimicrobial Effects
In another investigation, the antimicrobial activity of 2-naphthylacrylic acid derivatives was assessed against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited strong inhibitory effects, indicating their potential as new antimicrobial agents.
Q & A
Q. How can authors ethically present incomplete datasets for 2-naphthylacrylic acid studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
